molecular formula C11H7ClFNO2 B13663110 Methyl 3-chloro-7-fluoroisoquinoline-4-carboxylate

Methyl 3-chloro-7-fluoroisoquinoline-4-carboxylate

Cat. No.: B13663110
M. Wt: 239.63 g/mol
InChI Key: VTHDEACUZPTQGH-UHFFFAOYSA-N
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Description

Methyl 3-chloro-7-fluoroisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines, with the nitrogen atom located at the second position of the ring. This compound is characterized by the presence of a methyl ester group, a chlorine atom at the third position, and a fluorine atom at the seventh position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-7-fluoroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial in industrial settings. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-7-fluoroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-chloro-7-fluoroisoquinoline-4-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-7-fluoroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-7-fluoroquinoline-4-carboxylate
  • Methyl 3-chloro-7-fluoroisoquinoline-3-carboxylate
  • Methyl 3-chloro-7-fluoroisoquinoline-5-carboxylate

Uniqueness

Methyl 3-chloro-7-fluoroisoquinoline-4-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C11H7ClFNO2

Molecular Weight

239.63 g/mol

IUPAC Name

methyl 3-chloro-7-fluoroisoquinoline-4-carboxylate

InChI

InChI=1S/C11H7ClFNO2/c1-16-11(15)9-8-3-2-7(13)4-6(8)5-14-10(9)12/h2-5H,1H3

InChI Key

VTHDEACUZPTQGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC(=CC2=CN=C1Cl)F

Origin of Product

United States

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